5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : A study by Pawlas et al. (2000) details the synthesis of pyrazoloquinoline derivatives, emphasizing the strategic formation of pyridine rings through cyclization processes. This synthesis approach could be relevant for compounds structurally similar to "5-benzyl-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline" (Pawlas et al., 2000).
Crystal Structure and DFT Calculations : The study by Abad et al. (2021) on a novel isoxazolequinoxaline derivative includes detailed crystal structure analysis, DFT calculations, and molecular dynamics, highlighting the structural complexity and potential biological applications of quinoxaline derivatives (Abad et al., 2021).
Biological Applications
Antimicrobial Activity : Research by Hassan (2013) on pyrazoline and pyrazole derivatives, including quinoxaline structures, demonstrated significant antimicrobial activities. This suggests the potential of structurally related compounds in developing new antimicrobial agents (Hassan, 2013).
Anticancer Activity : The synthesis and biological evaluation of isoxazolquinoxalin (IZQ) as an anti-cancer drug were explored by Abad et al. (2021), showcasing the therapeutic potential of quinoxaline derivatives in cancer treatment (Abad et al., 2021).
Supramolecular Aggregation : A study by Portilla et al. (2005) on the effect of substitution on dihydrobenzopyrazoloquinolines' supramolecular aggregation emphasizes the significance of structural modifications on the physical properties and potential applications of these compounds (Portilla et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-benzyl-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O3/c1-2-30-19-10-8-18(9-11-19)25-21-15-29(14-17-6-4-3-5-7-17)22-13-24-23(31-16-32-24)12-20(22)26(21)28-27-25/h3-13,15H,2,14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPYUTYJNGCRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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